Cbz-trans-4-fluoro-Pro-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

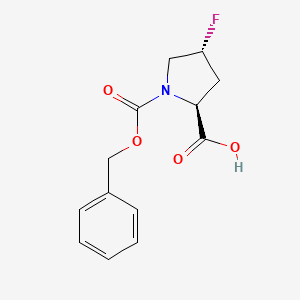

Cbz-trans-4-fluoro-Pro-OH is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorine atom at the 4-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-trans-4-fluoro-Pro-OH typically involves the following steps:

Protection: The nitrogen atom of the proline is protected using a carbobenzyloxy (Cbz) group. This is usually done by reacting proline with benzyl chloroformate in the presence of a base like sodium hydroxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cbz-trans-4-fluoro-Pro-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Amino Acids in Drug Design

Fluorinated amino acids like Cbz-trans-4-fluoro-Pro-OH are integral to the design of peptide-based therapeutics. The incorporation of fluorine can enhance the stability and bioactivity of peptides, making them more effective as drugs. For instance, the presence of fluorine in proline derivatives has been shown to influence the conformation and stability of peptide structures, which is critical for their biological function .

Case Study: Peptide Stability

A study demonstrated that the incorporation of this compound into peptide sequences significantly increased thermal stability. Specifically, peptides containing this fluorinated proline exhibited a higher melting temperature compared to their non-fluorinated counterparts, suggesting enhanced structural integrity under physiological conditions .

Structural Biochemistry

Role in Protein Folding and Stability

Fluoroproline derivatives are utilized to study protein folding and stability due to their ability to mimic natural amino acids while providing distinct physicochemical properties. The introduction of this compound into collagen-like triple-helical peptides has been shown to stabilize these structures against thermal denaturation, which is essential for understanding collagen-related diseases and developing therapeutic strategies .

Data Table: Stability Comparison

| Peptide Composition | Melting Temperature (°C) | Stability Improvement (%) |

|---|---|---|

| Pro-Gly | 45 | - |

| Cbz-trans-4-fluoro-Pro-Gly | 67 | 48 |

| Pro-Hyp | 50 | - |

| Cbz-trans-4-fluoro-Pro-Hyp | 72 | 44 |

Materials Science

Synthesis of Functional Materials

The unique properties of this compound make it a valuable building block in synthesizing advanced materials. Its ability to form stable interactions with other molecular components allows for the development of novel biomaterials with tailored properties for applications in drug delivery systems and tissue engineering .

Case Study: Biomaterial Development

Research has focused on using this compound in the synthesis of hydrogels that mimic extracellular matrix components. These hydrogels demonstrated enhanced mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine .

Mechanism of Action

The mechanism of action of Cbz-trans-4-fluoro-Pro-OH involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of molecular pathways and biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

(4r)-4-fluoroproline: Lacks the Cbz protecting group, making it less stable but more reactive.

(4r)-N-boc-4-fluoroproline: Contains a different protecting group (Boc) on the nitrogen atom, offering different reactivity and stability profiles.

Uniqueness

Cbz-trans-4-fluoro-Pro-OH is unique due to its combination of fluorine substitution and Cbz protection, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical and biological interactions.

Properties

CAS No. |

72204-23-0 |

|---|---|

Molecular Formula |

C13H14FNO4 |

Molecular Weight |

267.25 g/mol |

IUPAC Name |

(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |

InChI Key |

CORSVESTDJTBDT-MNOVXSKESA-N |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.